嘧啶-2-亚磺酸钠

描述

Sodium pyrimidine-2-sulfinate is a versatile chemical reagent that has been utilized in various organic synthesis reactions. It serves as a sulfur source and participates in the construction of sulfur-containing compounds, which are of significant interest due to their biological and pharmaceutical applications. The reagent is known for its stable properties, ease of synthesis, and cost-effectiveness, making it a valuable tool in the field of organic chemistry .

Synthesis Analysis

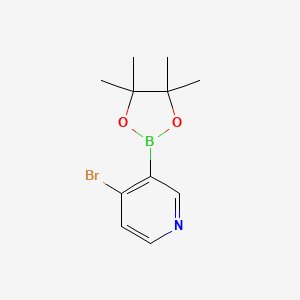

The synthesis of sodium pyrimidine-2-sulfinate derivatives can be achieved through different pathways. One approach involves the ipso-substitution of azaheterocyclic sulfoxides with sodium ethoxide, leading to the formation of sodium sulfenates, which are then readily converted to sulfinates upon exposure to oxygen . Another method includes the iodine-mediated difunctionalization of imidazopyridines using sodium sulfinates, which allows for the selective synthesis of sulfones and sulfides . Additionally, sodium pyrimidine-2-sulfinate can be prepared from commercially available materials and used in click chemistry reactions without the need to handle hazardous organic halides or azides .

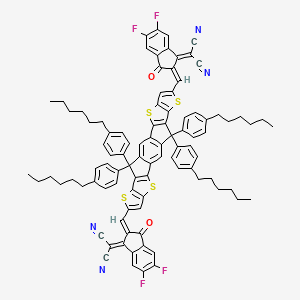

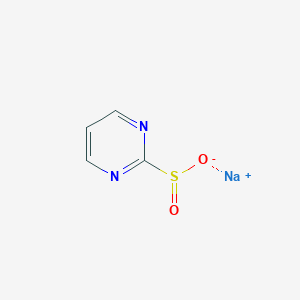

Molecular Structure Analysis

The molecular structure of sodium pyrimidine-2-sulfinate is characterized by the presence of a pyrimidine ring, which is a common structural motif in many biologically active compounds. The sulfinate group attached to the pyrimidine ring significantly influences the reactivity and the types of reactions the compound can participate in. For instance, in the case of sodium 4-(4-pyridinyl)pyrimidine-2-sulfonate, the sulfonate oxygen atoms do not chelate metal ions but are involved in hydrogen bonding as acceptors, which is crucial for the formation of supramolecular structures .

Chemical Reactions Analysis

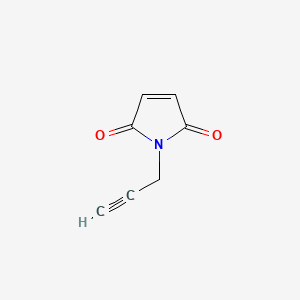

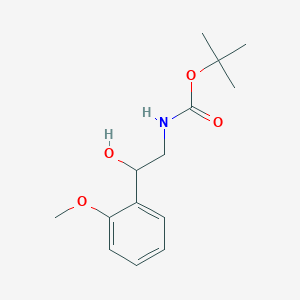

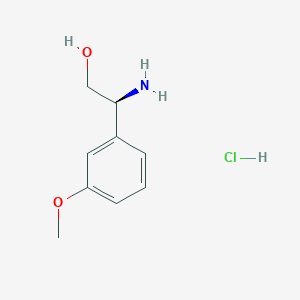

Sodium pyrimidine-2-sulfinate and its derivatives are involved in a variety of chemical reactions. These include the synthesis of sulfones and sulfides through iodine-induced sulfonylation and sulfenylation , the construction of multifunctionalized pyrrolin-2-ones via oxidative cyclization , and the formation of sulfonylated pyrrolidones through copper-catalyzed aminosulfonylation of alkenes . Furthermore, sodium pyrimidine-2-sulfinate reacts with sodium azide and alkynes to yield C2-triazolo functionalized pyrimidines, showcasing its utility in click chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium pyrimidine-2-sulfinate derivatives are influenced by their molecular structure. These compounds typically exhibit good stability and are compatible with a wide range of functional groups, which is essential for their application in multi-component reactions . The reactivity of the sulfinate group allows for the formation of various types of bonds, such as S-S, S-N, and S-P, expanding the scope of substrates that can be used in reactions involving sodium sulfinates . The ability to form hydrogen bonding networks, as seen in the case of sodium 4-(4-pyridinyl)pyrimidine-2-sulfonate, further highlights the importance of these compounds in the design of complex molecular architectures .

科学研究应用

合成和化学应用

双官能化过程:嘧啶-2-亚磺酸钠用于碘介导的双官能化过程中,特别是在从咪唑并吡啶合成砜和硫化物。该方法因其高选择性和对多种底物和官能团的耐受性而具有重要意义,表明反应机理中存在自由基途径 (Guo 等,2018 年)。

杂环的固相合成:它在含氮杂环的无痕固相合成中发挥着重要作用。亚磺酸盐 S-烷基化和砜阴离子与环氧化物的烷基化等关键步骤是此过程中的关键步骤,展示了其在创建复杂结构方面的多功能性 (Kong 等,2004 年)。

亲核取代中的速率加速:嘧啶-2-亚磺酸钠显着提高了亲核取代反应的速率。此特性在制备嘧啶氧基衍生物(强效除草剂的中间体)中特别有用 (Bessard 和 Crettaz,2000 年)。

生物和药理研究

嘧啶衍生物的开发:嘧啶衍生物是核酸和维生素的重要组成部分,具有广泛的生物活性,包括抗氧化、抗癌、抗菌和抗炎特性。嘧啶-2-亚磺酸钠用于合成这些衍生物,展示了其在药理学研究中的潜力 (Rani 等,2012 年)。

抗病毒活性研究:它参与某些吡咯并[2,3-d]嘧啶的合成,这些吡咯并[2,3-d]嘧啶已被评估其抗病毒活性。这证明了该化合物在开发潜在抗病毒药物中的作用 (Saxena 等,1988 年)。

材料科学和化学

硫化合物的合成:嘧啶-2-亚磺酸钠广泛用于有机合成化学,特别是在硫化合物的合成中。其稳定的性质、简单的合成和低廉的价格使其成为该领域的宝贵试剂 (Huang 等,2019 年)。

钯催化偶联反应中的催化:该化合物已被证明在钯催化偶联反应中有效,充当与芳基氯和溴的亲核偶联配偶体。此应用在催化和有机合成领域很重要 (Markovic 等,2017 年)。

储能应用:在储能方面,嘧啶-2-亚磺酸钠已用于合成 FeS2@C 蛋黄壳纳米盒等材料,这些材料有望成为钠离子电池的高性能阳极。这突出了其在开发先进储能技术中的潜在用途 (Liu 等,2017 年)。

安全和危害

作用机制

Target of Action

Sodium pyrimidine-2-sulfinate, like other pyrimidine derivatives, exhibits a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

Sodium sulfinates, in general, have been found to act as versatile building blocks for preparing many valuable organosulfur compounds through s–s, n–s, and c–s bond-forming reactions .

Biochemical Pathways

Sodium pyrimidine-2-sulfinate likely participates in the pyrimidine salvage pathway, a crucial metabolic process in cellular biology . This pathway allows cells to recycle preformed nucleosides and bases, conserving energy and resources . It plays a crucial role in maintaining the nucleotide pool .

Pharmacokinetics

Sodium sulfinates are known to be involved in various synthetic applications, depending on reaction conditions .

Result of Action

The result of Sodium pyrimidine-2-sulfinate’s action would likely involve the synthesis of various organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds have various applications in pharmaceutical and chemical industries.

Action Environment

The action of Sodium pyrimidine-2-sulfinate can be influenced by various environmental factors. For instance, the stability of the corresponding sulfone radicals plays a vital role in the transformation .

属性

IUPAC Name |

sodium;pyrimidine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Na/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKHXLGPONXLRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2188151-68-8 | |

| Record name | Sodium Pyrimidine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

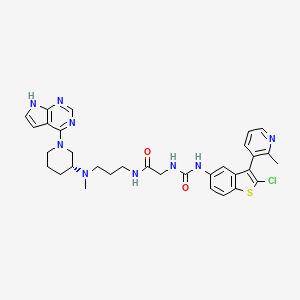

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide](/img/structure/B3028455.png)

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)